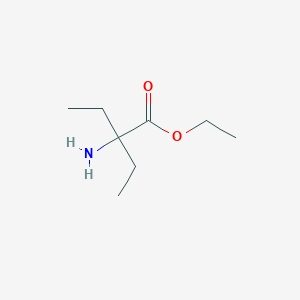

Ethyl 2-amino-2-ethylbutanoate

概要

説明

Ethyl 2-amino-2-ethylbutanoate is an organic compound with the chemical formula C8H17NO2. It is a colorless to pale yellow liquid with a characteristic apple-like fragrance. This compound is used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-ethylbutanoate can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of ethylamine with ethyl 2-bromobutanoate under controlled conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, this compound can be produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as distillation and recrystallization to obtain the final product.

化学反応の分析

Types of Reactions

Ethyl 2-amino-2-ethylbutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides and bases such as sodium hydroxide or potassium carbonate are commonly employed

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used

科学的研究の応用

Pharmaceutical Applications

Ethyl 2-amino-2-ethylbutanoate has been investigated for its role as a precursor in the synthesis of bioactive molecules. Its chemical structure allows for modifications that can enhance pharmacological properties.

Synthesis of Nitric Oxide Donors

Recent studies highlight the compound's potential as a nitric oxide donor, which is crucial for cardiovascular health and performance enhancement. The derivative 2-(nitroxy) ethyl 2-amino-3-methylbutanoate has shown promise in increasing nitric oxide delivery in the human body, outperforming traditional nitric oxide donors . This application is significant for improving blood flow and enhancing exercise performance.

Drug Development

This compound is being explored for its potential in drug formulations aimed at treating metabolic disorders. Its ability to modify pharmacokinetic profiles makes it a valuable candidate in the design of new therapeutic agents .

Dietary Supplements

The compound has garnered attention in the dietary supplement industry, particularly for its role in enhancing athletic performance.

Performance Enhancement

Research indicates that supplementation with derivatives of this compound can lead to improved exercise outcomes. For instance, studies have demonstrated that combining this compound with other amino acids can significantly increase power output and endurance during physical activities .

Study on Nitric Oxide Synthesis

A study conducted by Chen et al. evaluated the effects of L-arginine and L-citrulline supplementation on elderly males, revealing an increase in power output by nearly 21% during exercise tests . This research underscores the importance of nitric oxide synthesis facilitated by compounds like this compound.

Athletic Performance Research

Another investigation focused on well-trained athletes who consumed a single dose of L-citrulline with malate before a cycling competition, resulting in increased plasma levels of nitric oxide metabolites and improved performance metrics . This emphasizes the compound's potential role in enhancing athletic capabilities through improved blood flow and oxygen delivery.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observed Benefits |

|---|---|---|

| Pharmaceuticals | Precursor for drug development | Enhanced pharmacokinetic profiles |

| Dietary Supplements | Nitric oxide donor for performance enhancement | Increased power output and endurance |

| Athletic Performance | Supplementation with amino acids | Improved exercise outcomes |

作用機序

The mechanism of action of Ethyl 2-amino-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s amino group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

類似化合物との比較

Ethyl 2-amino-2-ethylbutanoate can be compared with other similar compounds such as:

- Ethyl 2-amino-2-methylbutanoate

- Ethyl 2-amino-2-propylbutanoate

- Ethyl 2-amino-2-butylbutanoate

These compounds share similar structural features but differ in the length and branching of their carbon chains. This compound is unique due to its specific ethyl substitution, which influences its physical and chemical properties .

生物活性

Ethyl 2-amino-2-ethylbutanoate (EEB) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, interactions with biological systems, and implications for drug development.

This compound is characterized by its molecular formula and structural features that include an ethyl group and an amino group attached to a butanoate backbone. This unique structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

The biological activity of EEB can be attributed to several mechanisms:

- Nucleophilic Activity : The amino group in EEB can act as a nucleophile, participating in chemical reactions that form new bonds. This property is essential for its role in synthesizing biologically active molecules.

- Hydrogen Bonding : The presence of the amino group allows EEB to engage in hydrogen bonding with proteins and enzymes, potentially modulating their activity and influencing various biochemical pathways.

- Metabolic Pathways : EEB has been implicated in metabolic processes involving amino acid catabolism, which may result in the production of bioactive metabolites .

Pharmacological Potential

Research indicates that EEB may possess pharmacological properties relevant to drug development:

- Antioxidant Activity : Preliminary studies suggest that compounds similar to EEB exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Enzyme Modulation : EEB has shown potential in modulating enzyme activities, influencing metabolic pathways that are critical for maintaining cellular homeostasis.

Case Studies

- Exercise Performance Enhancement : A study examined the effects of a derivative of EEB on exercise performance. Although results indicated only modest improvements in performance metrics, the study highlighted the compound's potential as a dietary supplement aimed at enhancing athletic performance through nitric oxide modulation .

- Synthesis of Bioactive Compounds : EEB has been utilized as a building block in synthesizing various bioactive compounds, demonstrating its utility in pharmaceutical chemistry. Its role as an intermediate has been crucial in developing new therapeutic agents targeting specific diseases .

Comparative Analysis

The biological activity of EEB can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-2-methylbutanoate | Methyl group instead of ethyl | Moderate antioxidant effects |

| Ethyl 2-amino-3-methylbutanoate | Additional methyl group | Enhanced enzyme modulation |

| Ethyl 2-amino-3-phenylbutanoate | Phenyl substitution | Potential anti-inflammatory effects |

特性

IUPAC Name |

ethyl 2-amino-2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIUIXFNNAURHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。